BMS-698861
Description
Properties
Molecular Formula |
C21H20ClFN4O4S |
|---|---|
Molecular Weight |
478.92 |
IUPAC Name |
(R)-2-((4-Chloro-N-(2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)phenyl)sulfonamido)-3-cyclopropylpropanamide |
InChI |
InChI=1S/C21H20ClFN4O4S/c22-16-5-7-17(8-6-16)32(29,30)27(19(20(24)28)9-13-1-2-13)11-15-4-3-14(10-18(15)23)21-25-12-31-26-21/h3-8,10,12-13,19H,1-2,9,11H2,(H2,24,28)/t19-/m1/s1 |
InChI Key |
VYCPSQOJVQZWSC-LJQANCHMSA-N |
SMILES |
NC([C@@H](CC1CC1)N(S(C2=CC=C(Cl)C=C2)(=O)=O)CC3=C(F)C=C(C4=NOC=N4)C=C3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 698861; BMS698861; BMS-698861 |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Bms 698861 Action
Targeting Specificity and Binding Properties to the Gamma-Secretase Complex
BMS-698861, as a gamma-secretase inhibitor, targets the presenilin subunit, which serves as the catalytic core of the gamma-secretase complex. The gamma-secretase enzyme is unique in its ability to cleave substrates, such as amyloid precursor protein (APP), within their transmembrane domains, necessitating a membrane-embedded active site. Structural studies utilizing cryo-electron microscopy have provided insights into how gamma-secretase interacts with its substrates. These studies reveal that a fragment of APP traverses the plasma membrane and is enfolded within the central pore of the gamma-secretase complex, surrounded by five transmembrane helices of presenilin-1 (PS1). The binding of the substrate can induce unwinding of the C-terminal turn of its transmembrane helix, thereby exposing specific peptide bonds for cleavage. Mutations in presenilin, which are linked to familial Alzheimer's disease, tend to cluster at the interface between the enzyme and its substrate, suggesting that alterations in substrate binding and processing are fundamental to the pathogenesis of Alzheimer's disease.
Kinetic Studies of Gamma-Secretase Enzyme Inhibition by this compound
This compound is characterized as a potent inhibitor of gamma-secretase. Unlike gamma-secretase modulators (GSMs) that alter the cleavage site, inhibitors like this compound directly block the proteolytic activity of the enzyme. While specific detailed kinetic parameters (such as IC50 values for direct enzyme inhibition) for this compound were not explicitly provided in the available literature, its inhibitory action is evident through its impact on downstream products of gamma-secretase activity.
Impact of this compound on Amyloid-Beta Peptide Profile Alterations
This compound significantly alters the profile of amyloid-beta (Aβ) peptides by broadly decreasing the levels of various Aβ species. This contrasts with gamma-secretase modulators (GSMs), which typically shift the production towards shorter, less amyloidogenic Aβ peptides while reducing longer forms .
This compound demonstrably decreases the levels of both Aβ1-40 and Aβ1-42 peptides . Aβ1-42 is particularly implicated in the pathogenesis of Alzheimer's disease due to its higher propensity for aggregation and plaque formation compared to other Aβ isoforms . The generation of Aβ peptides, including Aβ1-40 and Aβ1-42, results from the sequential proteolytic processing of amyloid precursor protein (APP). Specifically, beta-secretase cleaves APP to produce APP C-terminal fragment beta (APP-CTFβ), which is then further processed by gamma-secretase to release Aβ and the APP intracellular domain (AICD) .
Table 1: Impact of this compound on Key Amyloid-Beta Peptide Levels
| Aβ Peptide Variant | Effect of this compound |
| Aβ1-40 | Decreased levels |
| Aβ1-42 | Decreased levels |
In addition to reducing longer Aβ peptides, this compound also decreases the levels of shorter Aβ variants, including Aβ1-37 and Aβ1-38 . This effect distinguishes it from gamma-secretase modulators (GSMs), which are known to increase the production of these shorter, generally considered less neurotoxic, Aβ peptides . Research suggests that shorter Aβ peptides, such as Aβ1-38, may be less neurotoxic and could potentially counteract the neuropathology associated with Alzheimer's disease.
Table 2: Influence of this compound on Shorter Amyloid-Beta Peptide Variants
| Aβ Peptide Variant | Effect of this compound |
| Aβ1-37 | Decreased levels |
| Aβ1-38 | Decreased levels |
| Aβ1-x (total Aβ) | Decreased levels |
Cellular and in Vitro Pharmacological Investigations of Bms 698861
Assessment of Gamma-Secretase Activity in Diverse Cell-Based Assay Systems
Investigations into BMS-698861's gamma-secretase inhibitory activity have utilized diverse cell-based assay systems. A primary indicator of gamma-secretase inhibition is the accumulation of its substrates' C-terminal fragments (CTFs). In studies involving rat brain, this compound, acting as a gamma-secretase inhibitor, was shown to induce robust accumulation of both APP-CTFα and APP-CTFβ . This accumulation signifies the compound's effectiveness in blocking the proteolytic cleavage of APP by gamma-secretase.
In a different cellular context, specifically H4-APPsw cell cultures, treatment with gamma-secretase inhibitors, including this compound, led to a significant accumulation of APP-CTFα. However, an interesting observation in this cell line was the absence of robust APP-CTFβ accumulation . This "quirk" of the H4-APPsw cell line suggests that APP-CTFβ degradation might occur predominantly through alternative pathways, such as proteasomal and lysosomal routes, within this specific cellular environment .
General cell-based gamma-secretase activity assays are commonly employed to identify and characterize inhibitors. These assays often utilize cell lines, such as U2OS cells, that are stably engineered to express a fluorescent construct of APP-C99, which contains the gamma-secretase cleavage site . When gamma-secretase activity is inhibited by a compound, the fluorescent APP-C99 aggregates within the cell cytoplasm, allowing for quantification via image analysis in a dose-response manner . This methodology enables the evaluation of compound libraries and the determination of inhibitory concentrations.
Effects of this compound on Notch Pathway Proteolytic Processing
Gamma-secretase is a crucial enzyme involved in the proteolytic processing of multiple transmembrane proteins, including the Notch receptor . Notch signaling is a fundamental cell-to-cell communication pathway vital for embryonic development and tissue homeostasis . The activation of Notch receptors involves two successive proteolytic cleavages: an initial cleavage by ADAM metalloproteases (Site 2 or S2), followed by a second cleavage by the gamma-secretase complex (Site 3 or S3) . This second cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus to regulate gene expression .
Establishment of Concentration-Dependent Activity Profiles in Cellular Models
The efficacy of compounds like this compound in cellular models is typically established through concentration-dependent activity profiles, often quantified by their half-maximal inhibitory concentration (IC50) . The IC50 represents the concentration of a compound required to inhibit a biological process by 50% . While specific IC50 values for this compound in cellular assays are not explicitly detailed in some reports, its activity as a gamma-secretase inhibitor is well-recognized, with it being used as a positive control in preclinical studies . For instance, in rat studies, this compound was dosed at 30 mg/kg as a positive control for Aβ-lowering .
For comparison, a related compound, BMS-869780, a gamma-secretase modulator (GSM), demonstrated high potency in cellular assays. Its concentration-dependent activity profile showed an IC50 of 5.1 nM for Aβ1-42 lowering and 25.1 nM for Aβ1-40 lowering in cell cultures . These values are derived from non-linear regression analysis of dose-response curves . Such detailed IC50 determinations are standard for evaluating the potency of compounds in cellular models.
Table 1: Example Cellular Potency of a Related Gamma-Secretase Modulator (BMS-869780)
| Assay (Cell Line) | Compound | IC50 (nM) |
| Aβ1-42 (H4-APPsw) | BMS-869780 | 5.1 |
| Aβ1-40 (H4-APPsw) | BMS-869780 | 25.1 |
Mechanistic Elucidation Through Studies in Genetically Modified Cell Lines (e.g., H4-APPsw, PSEN1 Knockout MEFs)
Genetically modified cell lines play a critical role in elucidating the precise mechanisms of action of compounds like this compound.
H4-APPsw Cell Line Studies: The H4-APPsw cell line, which overexpresses the Swedish mutation of APP, is a common model for studying APP processing and gamma-secretase activity . Studies using this cell line have provided insights into the differential effects of this compound. As a gamma-secretase inhibitor, this compound was observed to cause robust accumulation of APP-CTFα in H4-APPsw cell cultures . However, unlike in rat brain, APP-CTFβ accumulation was not robustly observed in these cells following GSI treatment . This specific response in H4-APPsw cells suggests that the degradation pathways for APP-CTFβ might differ or be more active in this cell line, leading to its rapid clearance even under gamma-secretase inhibition .
Table 2: Effect of this compound on APP-CTF Accumulation
| Model System | Compound | APP-CTFα Accumulation | APP-CTFβ Accumulation |
| Rat Brain | This compound | Robust | Robust |
| H4-APPsw Cells | This compound | Robust | Not robust |
PSEN1 Knockout MEFs Studies: Presenilin 1 (PSEN1) is an essential catalytic subunit of the gamma-secretase complex . Studies utilizing mouse embryonic fibroblasts (MEFs) with PSEN1 knockout, subsequently stably expressing GFP-PSEN1, have been instrumental in understanding the cellular localization and trafficking of the gamma-secretase complex upon inhibitor treatment . While specific data for this compound in this exact model were not detailed, analogous studies with other gamma-secretase inhibitors, such as DAPT, demonstrated that these inhibitors could re-route the PSEN1/gamma-secretase complex to late endosomes or inhibit its sorting to these compartments . This type of mechanistic investigation helps to understand how GSIs might interfere with the normal cellular processing and localization of the gamma-secretase complex, providing deeper insights into their mode of action beyond simple enzymatic inhibition.
Preclinical in Vivo Pharmacodynamic Evaluation of Bms 698861
Alterations in Brain and Cerebrospinal Fluid Amyloid-Beta Peptide Levels in Rodent Models
BMS-698861, functioning as a potent gamma-secretase inhibitor (GSI), has demonstrated significant efficacy in reducing amyloid-beta (Aβ) peptide levels in the brains of rodent models. Studies in rats have shown that this compound leads to a robust lowering of both Aβ1-42 and Aβ1-40 concentrations in brain tissue. This effect is a direct consequence of its inhibitory action on gamma-secretase, the enzyme responsible for the final proteolytic cleavage of Amyloid Precursor Protein (APP) to produce Aβ peptides.
Table 1: Representative Effects of this compound on Brain Aβ Levels in Rodent Models
| Aβ Peptide Species | Effect in Rat Brain (vs. Vehicle) | Reference |
| Aβ1-42 | Robust Reduction | |
| Aβ1-40 | Robust Reduction |
Examination of Notch Pathway Modulation in Preclinical In Vivo Systems
The gamma-secretase enzyme complex is a multi-subunit protease involved in the proteolytic cleavage of numerous transmembrane protein substrates, including Amyloid Precursor Protein (APP) and the Notch family of receptors. The physiological cleavage of Notch by gamma-secretase is critical for various cellular processes, including cell differentiation in the immune system and gastrointestinal tract, through the release of the Notch Intracellular Domain (NICD).
As a gamma-secretase inhibitor, this compound affects the activity of this enzyme on all its substrates, including Notch. Therefore, inhibition of gamma-secretase by compounds like this compound can lead to the modulation of the Notch signaling pathway. While gamma-secretase inhibition is effective in lowering Aβ levels, the concurrent inhibition of Notch processing has been recognized as a pharmacodynamic effect that could potentially contribute to dose-limiting factors, given Notch's vital physiological roles. This broad inhibition of gamma-secretase activity across multiple substrates is a key pharmacodynamic characteristic of GSIs.
Cross-Species Translational Potential of Gamma-Secretase Inhibitor Mechanisms Observed with this compound in Preclinical Models
The preclinical evaluation of gamma-secretase inhibitors like this compound provides valuable insights into the cross-species translational potential of targeting this enzyme complex. While specific studies on this compound's direct cross-species Aβ pharmacodynamics are not detailed beyond rodent models in the provided context, the broader class of gamma-secretase modulators (GSMs), which also act on the gamma-secretase enzyme, has demonstrated robust translational pharmacology across various preclinical species, including rats, dogs, and monkeys, with consistent effects on cerebrospinal fluid (CSF) Aβ peptides.
The fundamental mechanism of gamma-secretase's action on APP and its inhibition by compounds such as this compound, leading to reduced Aβ production and APP-CTF accumulation, is based on conserved biological pathways across mammalian species. The consistent observation of these pharmacodynamic effects in rodent models suggests that the enzymatic processes targeted by this compound are biologically conserved, which is a crucial prerequisite for predicting potential effects in human subjects. This conservation of mechanism in preclinical models is essential for understanding the potential applicability of such inhibitory strategies in human disease.
Comparative Research and Benchmarking of Bms 698861 Activity
BMS-698861 as a Standard Inhibitor in Gamma-Secretase Research Paradigms
This compound functions as a potent gamma-secretase inhibitor (GSI), playing a key role in research paradigms aimed at understanding amyloid-beta (Aβ) peptide production and the broader functions of gamma-secretase. As a GSI, this compound is characterized by its ability to decrease the levels of all Aβ peptides, including Aβ1-40, Aβ1-42, Aβ1-38, and Aβ1-37. A hallmark of its inhibitory mechanism is the accumulation of amyloid precursor protein C-terminal fragments (APP-CTFβ and APP-CTFα) in the brain, which occurs because the enzyme's cleavage activity is broadly blocked . This accumulation of APP-CTFs is a direct consequence of gamma-secretase inhibition, as the enzyme is responsible for the subsequent processing of these fragments into Aβ peptides . In preclinical studies, this compound has been utilized as a positive control for demonstrating Aβ-lowering effects, providing a benchmark for evaluating the efficacy of other compounds, particularly in distinguishing the effects of inhibitors from those of modulators .
Comparative Analysis with Other Known Gamma-Secretase Inhibitors (e.g., DAPT, BMS-299897)
This compound shares mechanistic similarities with other established gamma-secretase inhibitors such as DAPT and BMS-299897, all of which aim to reduce Aβ peptide generation by blocking the enzyme's activity.
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) : DAPT is a widely used gamma-secretase inhibitor in experimental settings . It has been shown to reduce beta-amyloid levels in mouse models of Alzheimer's disease and is also known for its ability to inhibit the Notch signaling pathway, a common characteristic of many GSIs .
BMS-299897 (4-[2-[(1R)-1-(N-(4-chlorophenyl)sulfonyl-2,5-difluoroanilino)ethyl]-5-fluorophenyl]butanoic acid) : This compound is another potent gamma-secretase inhibitor. It preferentially inhibits the cleavage of APP C-terminal fragments (APP CTF) with an IC50 of 7.1 nM . Similar to this compound, BMS-299897 causes a robust accumulation of APP-CTFβ and APP-CTFα, reflecting its pan-inhibitory action on gamma-secretase .
Comparative data for various gamma-secretase inhibitors highlight their potency in reducing Aβ production:
| Compound Name | Target Activity / IC50 (nM) | Reference |
| BMS-299897 | APP CTF cleavage: 7.1 | |
| MRK-003 | Gamma-secretase: 0.4 | |
| Avagacestat (BMS-708163) | Aβ40: 3.0 | |
| MK-0752 | Aβ40 (SH-SY5Y cells): 5 | |
| BMS-433796 | Cell IC50: 0.3 |
This compound, while not having an explicitly stated IC50 value in the provided snippets, is consistently described as a potent GSI that induces APP-CTF accumulation, placing it mechanistically alongside these inhibitors .
Differentiation of this compound from Gamma-Secretase Modulators (e.g., BMS-869780, BMS-932481, BMS-986133)
The distinction between gamma-secretase inhibitors (GSIs) like this compound and gamma-secretase modulators (GSMs) is fundamental to understanding their therapeutic potential and safety profiles. While GSIs broadly block gamma-secretase activity, GSMs selectively alter the enzyme's cleavage specificity.
BMS-932481 : An orally active GSM, BMS-932481 selectively reduces Aβ1-42 (IC50=6.6 nM) and Aβ1-40 (IC50=25.3 nM) production, with a concomitant increase in Aβ1-38 and Aβ1-37 . This compound has demonstrated robust reductions of Aβ1-42 and Aβ1-40 in plasma, brain, and cerebrospinal fluid of preclinical models, without exhibiting Notch-based toxicity .
BMS-986133 : Also categorized as a gamma-secretase modulator, BMS-986133 follows the typical GSM mechanism of decreasing Aβ1-42 and Aβ1-40 levels while increasing Aβ1-38 and Aβ1-37 .
The core difference lies in their impact on Aβ peptide profiles and APP-CTF accumulation:
| Feature | Gamma-Secretase Inhibitors (e.g., this compound) | Gamma-Secretase Modulators (e.g., BMS-869780, BMS-932481, BMS-986133) |
| Effect on Total Aβ | Reduces overall Aβ production | Maintains overall Aβ levels |
| Aβ Profile | Decreases all Aβ species | Decreases longer Aβ (Aβ42, Aβ40), Increases shorter Aβ (Aβ37, Aβ38) |
| APP-CTF Accumulation | Causes robust accumulation | No significant accumulation |
| Notch Inhibition | Often inhibits Notch signaling | Designed to spare Notch processing |
Implications for Understanding Distinct Mechanistic Classes: Inhibition vs. Modulation
The contrasting mechanisms of gamma-secretase inhibitors and modulators have profound implications for drug development in neurodegenerative diseases, particularly Alzheimer's disease.
Inhibition (e.g., this compound): While effective at reducing total Aβ production, the broad inhibition of gamma-secretase by GSIs often leads to the accumulation of APP-CTFs and, more critically, interferes with the cleavage of other essential gamma-secretase substrates, most notably the Notch receptor . Notch signaling is vital for various physiological processes, including cell differentiation in the immune system and gastrointestinal tract . The inhibition of Notch by GSIs has been a major factor contributing to dose-limiting toxicities and adverse effects observed in clinical trials, leading to the discontinuation of several GSI candidates .
Modulation (e.g., BMS-869780, BMS-932481, BMS-986133): GSMs represent a refined therapeutic strategy. By selectively altering the gamma-secretase cleavage site to favor the production of shorter, less toxic Aβ peptides (Aβ37, Aβ38) over the longer, amyloidogenic forms (Aβ40, Aβ42), GSMs aim to reduce amyloid plaque burden without broadly inhibiting the enzyme's physiological functions . This "Notch-sparing" mechanism is considered to offer a better safety profile, avoiding the severe side effects associated with pan-gamma-secretase inhibition . The robust translation of GSM pharmacology across preclinical species and human subjects validates this therapeutic modality, highlighting a promising avenue for Alzheimer's disease treatment that balances Aβ reduction with minimized off-target effects .
Methodological Frameworks in Bms 698861 Academic Research
Advanced Immunoanalytical Techniques for Amyloid-Beta Peptide Quantification in Biological Samples
The accurate quantification of amyloid-beta (Aβ) peptides in biological samples is paramount in studies involving gamma-secretase inhibitors like BMS-698861. Immunoanalytical techniques are widely employed for this purpose, enabling the measurement of specific Aβ isoforms such as Aβ1-42 and Aβ1-40 in various matrices including brain tissue and plasma.
For instance, in studies evaluating the effects of gamma-secretase modulators (GSMs) and inhibitors, Aβ1-42 and Aβ1-40 levels in rat brain and plasma are typically determined. In one study, this compound was used as a positive control for Aβ-lowering, demonstrating its capacity to reduce brain Aβ1-42 and Aβ1-40 levels. These measurements are often expressed as a percentage relative to vehicle-treated control groups to highlight the compound's effect.
Beyond traditional immunoassays like ELISA, more advanced techniques such as immunoaffinity enrichment coupled with liquid chromatography-tandem mass spectrometry (IA-LC-MS/MS) have been developed for highly sensitive and specific Aβ quantification in plasma. This approach addresses challenges associated with low Aβ concentrations and interfering factors in biological samples, offering high reproducibility and wide working ranges for Aβ40 and Aβ42.
Table 1: Representative Brain Aβ Levels Following this compound Administration in Rats
| Compound | Dose (mg/kg) | Time Post-Dosing (hours) | Brain Aβ1-42 (% relative to vehicle) | Brain Aβ1-40 (% relative to vehicle) |
| Vehicle | - | 5 | 100 | 100 |
| This compound | 30 | 5 | ~10-20 | ~10-20 |
Note: Data derived from graphical representation in a comparative study where this compound served as a GSI positive control.
Western Blotting Methodologies for Detection of Protein Fragment Accumulation
Western blotting is a fundamental technique used in this compound research to detect the accumulation of specific protein fragments, particularly those related to the amyloid precursor protein (APP) and Notch signaling pathways. Gamma-secretase, the enzyme targeted by this compound, is responsible for cleaving APP and Notch, among other substrates. Inhibition of gamma-secretase can lead to the accumulation of C-terminal fragments (CTFs) of APP and affect the processing of Notch.
In studies, Western blotting is employed to analyze brain samples for the presence and levels of APP C-terminal fragments, such as βCTF and αCTF. For instance, in experiments involving this compound, rat brain βCTF can be detected by Western blotting of immunoprecipitates from brain samples. This method helps to differentiate between compounds that merely modulate Aβ production and those that broadly inhibit gamma-secretase, leading to the accumulation of these fragments.
Similarly, Western blotting is crucial for monitoring the processing of Notch, specifically the Notch intracellular domain (NICD). The release of NICD is a critical step in Notch signaling, and its accumulation or reduction provides insights into the selectivity of gamma-secretase inhibitors. Antibodies such as 9E10 anti-c-myc monoclonal are utilized to detect NICD in Western blot analyses. The technique involves separating proteins by gel electrophoresis, transferring them to a membrane (e.g., PVDF), blocking non-specific binding, and then probing with specific primary and secondary antibodies for detection.
Application of Reporter Gene Assays for Gamma-Secretase and Notch Pathway Activity
Reporter gene assays are indispensable tools for quantitatively assessing the activity of gamma-secretase and its impact on substrate processing, particularly for APP and Notch pathways. These cell-based assays provide a sensitive and high-throughput method to evaluate the inhibitory or modulatory effects of compounds like this compound.
For Notch pathway activity, luciferase transcriptional reporter assays are commonly used in cell cultures. These assays typically involve cells engineered to express a truncated Notch receptor linked to a transcriptional reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter. Upon gamma-secretase cleavage of the Notch construct, the Notch intracellular domain (NICD) is released, translocates to the nucleus, and activates the reporter gene, leading to a measurable luminescence signal. Compounds that inhibit gamma-secretase-mediated Notch cleavage will reduce this luminescence.
In the context of this compound, such assays can reveal its selectivity profile. While potent gamma-secretase inhibitors like this compound are effective at lowering Aβ, their potential to inhibit Notch processing is a critical consideration due to the physiological importance of Notch signaling. By comparing the compound's activity on Aβ production with its activity in Notch reporter assays, researchers can determine the therapeutic window and potential for Notch-related side effects.
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies in Preclinical Animal Models
Pharmacokinetic/pharmacodynamic (PK/PD) correlation studies are essential for understanding the relationship between the systemic exposure of this compound and its biological effects in preclinical animal models. These studies help to establish dose-response relationships and predict effective dosing regimens.
In typical PK/PD studies, animals (e.g., rats, mice) are administered this compound, and plasma and tissue concentrations of the compound are measured over time (pharmacokinetics). Simultaneously, pharmacodynamic biomarkers, such as brain Aβ1-42 and Aβ1-40 levels, are quantified. The pharmacokinetic data are often analyzed using models, such as a one-compartment linear model with first-order absorption and elimination. Subsequently, pharmacodynamic parameters are estimated by correlating the observed reductions in Aβ levels with the plasma concentrations of the compound.
For instance, in studies comparing gamma-secretase modulators, this compound has been dosed in rats, and brain and plasma samples were harvested at specific time points (e.g., 5 hours post-dosing) to assess its impact on Aβ levels. Such studies are critical for demonstrating that the observed pharmacodynamic effects (e.g., Aβ lowering) are directly related to the systemic exposure of this compound, providing valuable insights for translational research.
Chromatographic-Mass Spectrometric Approaches for Compound Quantification in Biological Matrices
Chromatographic-mass spectrometric approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the precise and sensitive quantification of small molecule compounds like this compound in complex biological matrices such as plasma, brain homogenates, and cerebrospinal fluid (CSF).
These methods involve the chromatographic separation of the compound from other matrix components, followed by its detection and quantification using mass spectrometry. LC-MS/MS offers high specificity and sensitivity, enabling the measurement of drug concentrations even at very low levels. For the quantification of compounds like this compound, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can be utilized.
Key considerations in developing such assays include sample preparation techniques (e.g., liquid-liquid extraction, solid phase extraction, protein precipitation), selection of appropriate chromatographic columns, and optimization of mass spectrometric parameters for detection in positive or negative ion mode. The method development also accounts for potential interferences, such as those arising from metabolites or related compounds, ensuring accurate quantification. These robust analytical methods are indispensable for pharmacokinetic studies, allowing researchers to accurately determine the absorption, distribution, metabolism, and excretion of this compound in preclinical models.
Advanced Research Perspectives and Future Directions Utilizing Bms 698861
Investigation of Adaptive or Resistance Mechanisms to Gamma-Secretase Inhibitors
The application of gamma-secretase inhibitors (GSIs) in clinical and preclinical settings has highlighted the potential for adaptive or resistance mechanisms to emerge, particularly in cancer therapy. While not exclusively studied with BMS-698861, the broader understanding of GSI resistance provides a critical framework for future investigations involving this compound. For instance, in cancer, mechanisms of resistance to Notch inhibition by GSIs can include PTEN inactivation, mutations in FBXW7, or constitutive MYC expression, which confer independence from NOTCH1 inactivation.
Furthermore, research indicates that low doses of gamma-secretase inhibitors might paradoxically increase amyloid-beta (Aβ) production, including amyloidogenic fragments, suggesting a need for further basic research to elucidate these underlying reasons and inform improved therapies targeting gamma-secretase. Studies with other GSIs, such as BMS-708163, have demonstrated the ability to reverse acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in lung cancer cells by modulating the PI3K/Akt pathway, indicating a potential avenue for this compound to be explored in overcoming drug resistance in combination therapies.
Exploration of Preclinical Combination Strategies with Other Investigational Agents
The multifaceted roles of gamma-secretase in various cellular pathways make it an attractive target for combination therapies, especially in oncology. This compound, as a potent GSI, holds promise for such strategies. Preclinical studies with other GSIs have shown synergistic effects when combined with different investigational agents. For example, the GSI BMS-708163, when combined with the EGFR TKI gefitinib, significantly inhibited the growth of gefitinib-resistant lung adenocarcinoma xenografts and induced high levels of apoptosis. This suggests that GSIs can sensitize resistant cancer cells to existing treatments by interfering with critical signaling pathways, such as Notch, which is often dysregulated in various cancers.
The ability of GSIs to block Notch cleavage positions them as potential therapeutic strategies for cancer. Future research with this compound could focus on identifying specific cancer types or molecular profiles where its combination with targeted therapies, chemotherapy, or radiation could enhance efficacy and overcome resistance, drawing parallels from the success observed with other GSI combinations.
Discovery of Novel Gamma-Secretase Substrates Beyond Amyloid Precursor Protein and Notch
Gamma-secretase is known to cleave a diverse array of transmembrane proteins, with at least 80 different protein substrates identified beyond the extensively studied Amyloid Precursor Protein (APP) and Notch family. The physiological significance of processing for many of these substrates remains largely unknown. This compound, as a tool that specifically inhibits gamma-secretase activity, is invaluable in the ongoing discovery and characterization of these novel substrates.
The cleavage of these substrates by gamma-secretase releases intracellular domains (ICDs) into the cytoplasm, which then participate in various physiological functions, including the regulation of downstream gene transcription. Investigating the accumulation of full-length transmembrane proteins or their C-terminal fragments in the presence of this compound can help identify new gamma-secretase substrates. This approach can reveal previously unappreciated roles of gamma-secretase in cellular processes beyond neurodegeneration and developmental signaling, such as in immunity, cell adhesion, and receptor tyrosine kinase signaling, thereby expanding the therapeutic potential of GSI-based interventions.
Contribution of this compound Studies to the Fundamental Understanding of Gamma-Secretase Biology and Function
A key finding from studies comparing this compound with GSMs is its ability to cause robust accumulation of APP-CTFβ and APP-CTFα in rat brain, which is a direct consequence of gamma-secretase inhibition. This mechanistic distinction is crucial for understanding the differential effects observed with various gamma-secretase-targeting compounds.
Table 1: Effect of this compound and BMS-869780 on APP C-Terminal Fragments in Rat Brain
| Compound | Effect on APP-CTFβ Accumulation (Rat Brain) | Effect on APP-CTFα Accumulation (Rat Brain) | Mechanism |
| This compound (GSI) | Robust accumulation | Robust accumulation | Inhibition of gamma-secretase |
| BMS-869780 (GSM) | No significant effect | No significant effect | Modulation of gamma-secretase processivity |
This clear differentiation in their impact on APP processing intermediates has provided critical insights into the enzymatic activity of gamma-secretase and the specific points of intervention by different classes of compounds. The challenges associated with GSI development, particularly concerning Notch-related side effects due to broad inhibition, have underscored the importance of understanding gamma-secretase's wide substrate repertoire. This compound's studies, therefore, continue to inform the rational design of more selective and safer gamma-secretase-targeting therapeutics.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing BMS-698861, and how can researchers ensure reproducibility?
- This compound, a γ-secretase inhibitor, is synthesized using methods detailed in Bristol-Myers Squibb patents and prior studies . Key steps include sulfonamidation and cyclopropane moiety incorporation. For reproducibility:
- Experimental rigor : Provide detailed synthetic procedures (e.g., reaction conditions, purification methods) in the main manuscript or supplementary materials .
- Characterization : Use NMR, HPLC, and mass spectrometry to confirm identity and purity (>95%). New compounds require full spectral data; known compounds need literature citations for identity confirmation .
Q. What in vitro assays are most effective for evaluating this compound’s γ-secretase inhibition potency?
- Use cell-based assays with APP-transfected HEK293 cells or primary neuronal cultures to measure Aβ40/42 levels via ELISA.
- Controls : Include γ-secretase inhibitors (e.g., BMS-299897) for comparative IC₅₀ calculations .
- Data normalization : Express results as % inhibition relative to vehicle controls, with triplicate technical replicates to minimize variability .
Q. How should researchers design dose-response studies to assess this compound’s efficacy and toxicity?
- Dose range : Test 0.1–100 μM in vitro to capture full sigmoidal curves. For in vivo models (e.g., transgenic mice), use doses based on pharmacokinetic studies (e.g., 10–50 mg/kg oral administration).
- Toxicity metrics : Monitor organ toxicity (liver/kidney function) and off-target effects via proteomic profiling .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action be resolved?
- Example contradiction: Discrepancies in Aβ plaque reduction efficacy across murine models.
- Methodological adjustments :
Standardize animal models (e.g., age, genetic background, diet) .
Use longitudinal Aβ imaging (e.g., PET scans) to track dynamic changes .
Apply multivariate regression to isolate confounding variables (e.g., blood-brain barrier permeability) .
Q. What statistical approaches are optimal for analyzing high-throughput data from this compound transcriptomic studies?
- Pipeline :
- Preprocess RNA-seq data with tools like DESeq2 or edgeR to normalize counts.
- Use pathway enrichment analysis (e.g., GO, KEGG) to identify γ-secretase-related networks.
- Address false discovery rates (FDR) via Benjamini-Hochberg correction .
Q. How can researchers optimize in vivo models to study this compound’s long-term effects on neurodegeneration?
- Model selection : Use APP/PS1 double-transgenic mice with amyloid pathology.
- Endpoint design : Combine behavioral tests (Morris water maze) with post-mortem Aβ immunohistochemistry .
- Data integration : Apply mixed-effects models to account for inter-individual variability .
Data Contradiction and Reproducibility
Q. What strategies mitigate variability in this compound’s pharmacokinetic profiles across studies?
- Standardization :
- Use identical formulations (e.g., PEG-400/water for solubility).
- Harmonize sampling times and bioanalytical methods (LC-MS/MS for plasma concentration) .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Hypothesis testing :
Validate target engagement in vivo using CSF Aβ40/42 measurements.
Investigate off-target effects via kinome-wide profiling .
Adjust dosing regimens based on physiologically based pharmacokinetic (PBPK) modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
